molecular formula C12H28O4P2+2 B14399992 methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium CAS No. 87025-52-3

methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium

Cat. No.: B14399992
CAS No.: 87025-52-3
M. Wt: 298.30 g/mol
InChI Key: YDPLNBTYBDUREQ-UHFFFAOYSA-N
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Description

Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and carbon atoms, forming unique structures that have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium typically involves the reaction of phosphorus oxychloride with alcohols such as 2-methylbutanol and pentanol, respectively. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert these compounds into phosphines.

    Substitution: They can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium have several applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.

    Biology: Studied for their potential biological activity and interactions with biomolecules.

    Medicine: Investigated for their potential use in drug development and as therapeutic agents.

    Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with molecular targets such as enzymes and receptors. The phosphorus atom in these compounds can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the structure of the compound and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.

    Triphenylphosphine: Another organophosphorus compound used in similar applications.

    Phosphine oxides: Oxidized derivatives with different chemical properties.

Uniqueness

Methyl-(2-methylbutoxy)-oxophosphanium and methyl-oxo-pentoxyphosphanium are unique due to their specific alkoxy groups, which confer distinct chemical and physical properties. These compounds have unique reactivity patterns and applications compared to other organophosphorus compounds.

Properties

CAS No.

87025-52-3

Molecular Formula

C12H28O4P2+2

Molecular Weight

298.30 g/mol

IUPAC Name

methyl-(2-methylbutoxy)-oxophosphanium;methyl-oxo-pentoxyphosphanium

InChI

InChI=1S/2C6H14O2P/c1-4-6(2)5-8-9(3)7;1-3-4-5-6-8-9(2)7/h6H,4-5H2,1-3H3;3-6H2,1-2H3/q2*+1

InChI Key

YDPLNBTYBDUREQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[P+](=O)C.CCC(C)CO[P+](=O)C

Origin of Product

United States

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